molecular formula C18H13N3O4 B3864437 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate

Cat. No. B3864437
M. Wt: 335.3 g/mol
InChI Key: KHRDTAFEKWFWTA-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate, also known as INH-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isonicotinic acid hydrazide, which is commonly used as an antitubercular drug. INH-1 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in various signaling pathways.
Biochemical and Physiological Effects:
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid beta aggregation, and the inhibition of bacterial growth. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in lab experiments is that it has been shown to have a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate. One area of interest is the development of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate and its derivatives. Additionally, further research is needed to determine the potential applications of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in various scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research.

Scientific Research Applications

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, suggesting that it may have potential applications in neurodegenerative disease research. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for infectious disease research.

properties

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)25-18(23)16-2-1-11-24-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRDTAFEKWFWTA-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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